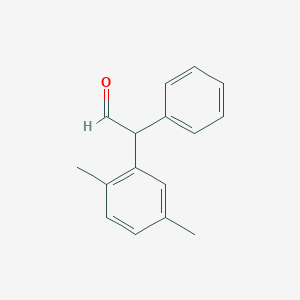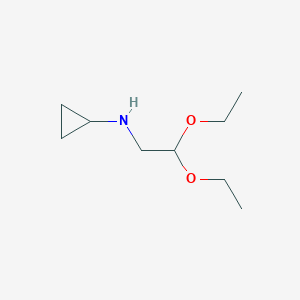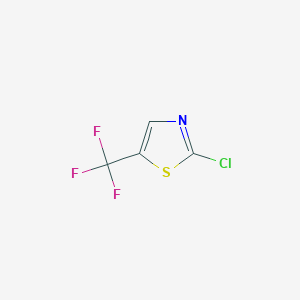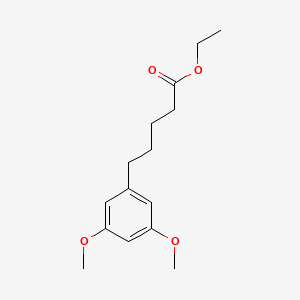
Ethyl 5-(3,5-dimethoxyphenyl)pentanoate
Overview
Description
Ethyl 5-(3,5-dimethoxyphenyl)pentanoate: is an organic compound with the molecular formula C15H22O4 and a molecular weight of 266.333 g/mol. This compound is characterized by its phenyl group substituted with two methoxy groups at the 3 and 5 positions, and an ethyl ester group attached to a pentanoic acid chain.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-dimethoxybenzaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to a carboxylic acid through oxidation. This is followed by esterification with ethanol to produce the ethyl ester derivative.
Reaction Conditions: Oxidation can be achieved using reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). Esterification is typically performed under acidic conditions with concentrated sulfuric acid (H2SO4) as a catalyst.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. Continuous flow reactors and automated systems are often employed to maintain consistency and quality.
Types of Reactions:
Oxidation: The aldehyde group in 3,5-dimethoxybenzaldehyde can be oxidized to a carboxylic acid.
Esterification: The carboxylic acid is then esterified with ethanol to form the ethyl ester derivative.
Reduction: Reduction reactions can be performed to convert the carboxylic acid to its corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2).
Esterification: Concentrated sulfuric acid (H2SO4).
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Oxidation: 3,5-Dimethoxybenzoic acid.
Esterification: this compound.
Reduction: 3,5-Dimethoxybenzyl alcohol.
Scientific Research Applications
Chemistry: Ethyl 5-(3,5-dimethoxyphenyl)pentanoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs. Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of various chemical intermediates.
Mechanism of Action
The exact mechanism of action of Ethyl 5-(3,5-dimethoxyphenyl)pentanoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.
Comparison with Similar Compounds
Ethyl 3,4-dimethoxyphenyl acetate: Similar structure but with a different position of methoxy groups.
3,4-Dimethoxyphenethylamine: Related compound with a different functional group.
Uniqueness: Ethyl 5-(3,5-dimethoxyphenyl)pentanoate is unique due to its specific arrangement of methoxy groups and its ester functional group, which differentiates it from other similar compounds.
Properties
IUPAC Name |
ethyl 5-(3,5-dimethoxyphenyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-4-19-15(16)8-6-5-7-12-9-13(17-2)11-14(10-12)18-3/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVRUSPOKCTJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


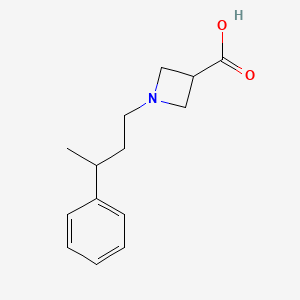





![azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B1490619.png)
![[1-(Oxolan-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1490620.png)

